2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-2-4-12(14)8-16(21)20-9-13(10-20)19-15-6-7-17-11-18-15/h2-7,11,13H,8-10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBATZBRIPIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction remains the most reliable method for azetidine synthesis. For this compound, the cycloaddition involves a ketene derived from 3-((pyrimidin-4-yl)amino)azetidine-1-carbonyl chloride and a Schiff base from 2-methoxybenzaldehyde (Figure 1A).
Procedure :
- Generate the ketene in situ by treating 3-((pyrimidin-4-yl)amino)azetidine-1-carbonyl chloride with triethylamine in anhydrous dichloromethane.
- Add the Schiff base (2-methoxybenzylideneaniline) dropwise at −20°C.
- Stir for 12 hours, followed by aqueous workup and column chromatography.
Key Data :
Ester Enolate-Imine Cyclocondensation
This method employs chiral lithium enolates to achieve stereocontrol. The enolate of methyl 2-methoxyphenylacetate reacts with an imine derived from 3-aminoazetidine and pyrimidine-4-carbaldehyde (Figure 1B).
Procedure :
- Prepare the imine by condensing 3-aminoazetidine with pyrimidine-4-carbaldehyde in toluene under reflux.
- Generate the enolate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran.
- Quench with ammonium chloride and purify via recrystallization.
Key Data :
- Yield: 62–65%
- Enantiomeric Excess: >99% when using (−)-menthol-based chiral auxiliaries
- Reaction Time: 6 hours
Functionalization of the Azetidine Ring
Introduction of the Pyrimidin-4-ylamino Group
Buchwald-Hartwig amination is preferred for coupling pyrimidin-4-amine to the azetidine ring.
Procedure :
- React 3-bromoazetidine-1-carbonyl-2-(2-methoxyphenyl)ethan-1-one with pyrimidin-4-amine.
- Use palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in dioxane at 100°C.
Key Data :
- Yield: 78–82%
- Catalyst Loading: 5 mol%
- Reaction Time: 24 hours
Methoxyphenyl Incorporation via Friedel-Crafts Acylation
Electrophilic acylation of anisole with azetidine-1-carbonyl chloride achieves the methoxyphenyl group.
Procedure :
- Dissolve anisole in nitrobenzene and add aluminum trichloride.
- Slowly add azetidine-1-carbonyl chloride at 0°C.
- Quench with ice-water and extract with ethyl acetate.
Key Data :
- Yield: 70–75%
- Regioselectivity: >95% para-substitution
- Byproducts: <5% ortho-isomer
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Solvent | Dichloromethane | +15% yield |
| Temperature | −20°C | Prevents ketene dimerization |
| Catalyst | Pd(OAc)₂/Xantphos | 82% coupling efficiency |
Elevated temperatures (>30°C) during cycloadditions led to ketene dimerization, reducing yields by 20–25%.
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves diastereomers.
- Recrystallization : Ethanol/water (4:1) achieves >99% purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 169.8 (C=O), 158.2 (pyrimidine-C), 55.1 (OCH₃) |
| HRMS (ESI+) | m/z 354.1452 [M+H]⁺ (calc. 354.1449) |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyrimidinylamino groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science.
Reactions and Mechanisms
The compound can undergo several chemical reactions, including:
- Oxidation: Using agents like potassium permanganate, it can be converted into ketones or carboxylic acids.
- Reduction: Lithium aluminum hydride can reduce it to form alcohols or amines.
- Nucleophilic Substitution: The methoxyphenyl or pyrimidinylamino groups can be substituted with various nucleophiles, expanding its utility in synthetic chemistry .
Biological Research
Antimicrobial Properties
Research indicates that 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving kinase inhibition or interaction with DNA .
Industrial Applications
Material Development
In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it valuable for developing new materials with specific functionalities, such as polymers or coatings that require specific chemical interactions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidinylamino group and exhibit similar biological activities.
Azetidinone Derivatives: Compounds with the azetidinone ring structure, known for their antimicrobial properties.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one, often referred to as a pyrimidine-based azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is CHNO. Its structure includes a methoxyphenyl group and a pyrimidinyl amino group attached to an azetidine ring, which contributes to its unique biological properties.
Research indicates that compounds containing pyrimidine and azetidine moieties often exhibit kinase inhibition properties. Kinases are pivotal in various cellular processes, including cell growth and division. The inhibition of specific kinases can lead to anti-cancer effects and modulation of inflammatory pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- In vitro studies show that derivatives exhibit IC values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Anti-inflammatory Effects
Pyrimidine-based compounds have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related structures, suggesting a similar potential for the compound under review.
Study 1: Antiproliferative Activity
A study evaluated various pyrimidine derivatives for their antiproliferative effects on the NCI-60 cancer cell line panel. The compound showed promising results with a growth inhibition (GI) value exceeding 70% against certain cell lines at concentrations around 10 μM .
Study 2: Kinase Inhibition Profile
Research conducted on similar azetidine derivatives indicated that they could selectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. The selectivity profile suggests reduced side effects compared to non-selective kinase inhibitors .
Data Table: Biological Activities of Similar Compounds
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis of this compound involves multi-step reactions, particularly the introduction of the pyrimidinyl-amino azetidine moiety. Key challenges include:
- Steric hindrance during azetidine ring functionalization, which can reduce yield. Optimizing reaction conditions (e.g., using sodium hydride as a base in dimethylformamide (DMF)) improves nucleophilic substitution efficiency .
- Purification : Side products from incomplete coupling require chromatographic separation (e.g., silica gel column chromatography) or recrystallization in ethanol/water mixtures .
- Protection/deprotection strategies : The pyrimidine amine group may require temporary protection (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions during azetidine ring formation .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the azetidine ring, methoxyphenyl group, and pyrimidinyl-amino linkage. For example, the azetidine protons resonate at δ 3.5–4.5 ppm, while the pyrimidine protons appear as distinct doublets near δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 353.1612) and detects fragmentation patterns indicative of the azetidine-pyrimidine bond .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane, 3:7) .
Basic: What biological targets or pathways are hypothesized for this compound in pharmacological studies?
The compound’s structural features suggest potential interactions with:
- Kinase enzymes : The pyrimidine scaffold mimics ATP-binding sites, making it a candidate for kinase inhibition (e.g., tyrosine kinases involved in cancer pathways) .
- G-protein-coupled receptors (GPCRs) : The azetidine ring’s conformational flexibility may enable binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Cellular signaling pathways : Preliminary docking studies indicate affinity for proteins regulating apoptosis (e.g., Bcl-2 family) .
Advanced: How can researchers optimize reaction yields when synthesizing the pyrimidinyl-amino azetidine moiety?
- Solvent selection : DMF enhances solubility of intermediates, while toluene minimizes side reactions under reflux .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency between azetidine and pyrimidine fragments .
- Temperature control : Maintaining 80–90°C prevents thermal degradation of the azetidine ring .
- Real-time monitoring : Use in-situ FTIR to track amine coupling and adjust reactant stoichiometry dynamically .
Advanced: How should researchers resolve discrepancies in biological activity data across assays?
- Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Counter-screening : Validate target specificity using kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .
- Data normalization : Express IC50 values relative to positive controls (e.g., staurosporine for kinase assays) to account for inter-experimental variability .
Advanced: What strategies address poor aqueous solubility in pharmacological assays?
- Prodrug design : Introduce phosphate or acetyl groups to the methoxyphenyl moiety to enhance hydrophilicity .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based surfactants to stabilize the compound in aqueous buffers .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .
Methodological: What are best practices for purifying this compound to >95% purity?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for high-resolution separation .
- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization .
- Quality control : Validate purity via melting point analysis (expected range: 150–155°C) and HPLC-UV (λ = 254 nm) .
Data Analysis: How should researchers handle contradictory results in enzyme inhibition studies?
- Meta-analysis : Compare datasets across multiple assays (e.g., fluorescence-based vs. radiometric) to identify systematic errors .
- Molecular dynamics (MD) simulations : Model compound-protein interactions to assess binding stability and explain variability in inhibition kinetics .
- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to capture full sigmoidal curves and improve IC50 accuracy .
Table 1: Key Characterization Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
